6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one
Description
6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a propan-2-yloxy (isopropoxy) substituent at the 6-position of the indenone scaffold. This compound belongs to the class of 2,3-dihydro-1H-inden-1-one derivatives, which are widely explored in medicinal chemistry and materials science due to their structural versatility and bioactivity. The isopropoxy group confers unique electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
6-propan-2-yloxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)14-10-5-3-9-4-6-12(13)11(9)7-10/h3,5,7-8H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBQLDASQVSGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(CCC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with propan-2-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 2,3-dihydro-1H-inden-1-one and propan-2-ol.
Reagents: A base such as potassium carbonate or sodium hydride.
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
Industrial production of 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the propan-2-yloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one , also known as a derivative of indanone, has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications in medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and case studies.
Structural Characteristics
6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one features an indanone core with a propan-2-yloxy substituent, which contributes to its reactivity and potential biological activity. The molecular formula is , and it possesses a molecular weight of 194.24 g/mol.
Anticancer Activity
Recent studies have investigated the anticancer potential of indanone derivatives, including 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indanone derivatives and tested their efficacy against various cancer cell lines. The results showed that 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.
Data Table 1: Anti-inflammatory Activity of 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one
| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 5 | 120 | 180 |
| 10 | 90 | 150 |
| 20 | 60 | 100 |
This study highlights the potential for developing new anti-inflammatory drugs based on this compound's structure .
Organic Electronics
The unique electronic properties of indanone derivatives make them suitable candidates for organic electronic applications. Research has shown that compounds like 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one can be utilized in organic light-emitting diodes (OLEDs) due to their ability to form stable thin films.
Case Study:
A study published in Advanced Functional Materials explored the use of this compound as a hole transport material in OLEDs. The device fabricated with this material showed enhanced efficiency and stability compared to traditional materials .
Synthetic Intermediates
6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one serves as an important synthetic intermediate in the preparation of various biologically active compounds. Its reactivity allows for further functionalization through nucleophilic substitution reactions.
Data Table 2: Synthetic Routes Involving 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Alkylated Indanone Derivative | 85 |
| Reduction | Alcohol Derivative | 90 |
| Oxidation | Ketone Derivative | 80 |
These reactions illustrate the versatility of this compound as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (Compound 3)
- Substituents : Hydroxy (-OH) and isopropyl (-CH(CH₃)₂) groups at positions 3 and 5, respectively.
- Bioactivity : Exhibits allelopathic activity, inhibiting Lepidium sativum seedling growth (IC₅₀: 0.34 mM for hypocotyls, 0.16 mM for roots) .
- Comparison: The hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the lipophilic isopropoxy group in 6-(propan-2-yloxy)-indanone.
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI)
- Substituents : Indole-methylene group at position 2.
- Bioactivity : Strong antimicrobial activity against E. coli and B. subtilis due to the electron-rich indole moiety .
- Comparison: The absence of an aromatic heterocycle in 6-(propan-2-yloxy)-indanone may reduce antimicrobial potency but improve metabolic stability.
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
- Substituents : Trifluoromethoxy (-OCF₃) group at position 4.
- Properties : Higher electronegativity and lipophilicity (Molecular Weight: 216.16) compared to the isopropoxy analog .
- Comparison : The trifluoromethoxy group may enhance blood-brain barrier penetration, whereas the isopropoxy group offers better synthetic accessibility.
Pharmacological Activities
Key Observations :
- Electron-donating groups (e.g., isopropoxy) may enhance stability but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., -Cl, -OCF₃).
- Benzylidene or chalcone derivatives (e.g., compound 55 ) exhibit stronger anti-inflammatory and antioxidant activities due to conjugated π-systems.
Challenges :
- Steric hindrance from the isopropoxy group may complicate functionalization at adjacent positions.
- Halogenated derivatives (e.g., 5-chloro-indanone) require harsh conditions (e.g., Friedel-Crafts acylation) .
Physicochemical Properties
Insights :
- The isopropoxy group balances lipophilicity (LogP ~2.5) and molecular weight, making it suitable for drug design.
- Hydroxy and methoxy analogs exhibit higher aqueous solubility but lower metabolic stability.
Biological Activity
6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity. Its molecular formula is , and it possesses a dihydroindene core with a propan-2-yloxy substituent. This structural configuration is significant for its interactions with biological targets.
The biological activity of 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one is primarily attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting cell proliferation.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits cytokine production | |
| Anticancer | Induces apoptosis via p53 activation |
Antioxidant Activity
A study conducted on various derivatives of dihydroindene compounds revealed that 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one significantly scavenged free radicals in vitro, demonstrating a higher antioxidant capacity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Research involving human cancer cell lines indicated that 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one could inhibit cell growth at low micromolar concentrations (IC50 values ranging from 0.5 to 3.0 μM). The mechanism involves the activation of apoptotic pathways, particularly through the modulation of p53 signaling .
Toxicity and Safety Profile
In toxicity studies conducted on animal models, the compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses. Acute toxicity tests indicated that even at high doses (up to 2000 mg/kg), there were no fatalities or severe pathological changes noted in major organs .
Q & A
Q. What are the recommended synthetic routes for 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one, and how can reaction yields be optimized?
Methodological Answer: A common approach involves functionalizing the indenone core via nucleophilic substitution or condensation. For example:
- Stepwise Alkylation : Starting from 6-chloro-2,3-dihydro-1H-inden-1-one, propan-2-ol can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Yields (~74%) are achieved by controlling stoichiometry (1:1.2 molar ratio of indenone to alcohol) and reaction time (12–24 hrs at 80°C) .
- Schiff Base Condensation : Introduce substituents via condensation with aldehydes (e.g., 3,4-dimethoxybenzaldehyde). This requires anhydrous conditions and catalytic acid (e.g., acetic acid) to form the benzylidene derivative, followed by purification via column chromatography (pentane:ethyl acetate gradients) .
Q. Which analytical techniques are critical for characterizing 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one and its derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning. For example, methoxy groups at positions 5 and 6 create steric hindrance, influencing dihedral angles (e.g., C4–O2–C16 = 108.57°) .
- Chromatography : Monitor reaction progress using TLC (RF = 0.3 in pentane:ethyl acetate 3:2) .
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., methyl groups in isopropyloxy at δ 1.2–1.4 ppm), while IR confirms carbonyl stretches (~1680 cm⁻¹).
Q. How do structural modifications (e.g., methoxy or aryl substituents) influence the compound’s reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Methoxy substituents at positions 5 and 6 increase electron density at the carbonyl, enhancing susceptibility to nucleophilic attack. This is validated by comparing reaction rates of derivatives in SN2 reactions .
- Steric Effects : Bulky substituents (e.g., pyridinylmethylidene) reduce rotational freedom, as shown by crystallographic torsion angles (C7–C8–C9–C10 = 178.86°) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one derivatives?
Methodological Answer:
- Computational Screening : Use molecular docking to predict binding affinity to target proteins (e.g., viral proteases). Evidence from similar indenones shows that substituents like pyridinyl groups enhance interactions with hydrophobic pockets .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory activity via COX-2 inhibition assays. Prioritize derivatives with low steric hindrance for membrane penetration .
Q. How should contradictions in spectral data (e.g., NMR vs. crystallography) be resolved?
Methodological Answer:
- Cross-Validation : If NMR suggests equatorial positioning of a substituent but crystallography shows axial placement, re-examine solvent effects (e.g., DMSO-induced shifts) or crystal packing forces .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility. For example, coalescence of proton signals at elevated temperatures indicates rotational barriers .
Q. What methodologies are used to study the environmental fate of 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one?
Methodological Answer:
- Degradation Pathways : Conduct photolysis under UV light (λ = 254 nm) in aqueous solutions to identify byproducts via LC-MS. Track half-life under varying pH (4–10) .
- Bioaccumulation Studies : Use radiolabeled compounds (¹⁴C) in model ecosystems (e.g., Daphnia magna) to measure uptake and trophic transfer .
Q. How can computational tools enhance the design of 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one-based therapeutics?
Methodological Answer:
- Binding Site Analysis : Identify conserved regions in target proteins (e.g., SKI complex in viral replication) using homology modeling. Optimize substituents for hydrogen bonding (e.g., methoxy groups with Tyr residues) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
Q. What challenges arise in crystallographic analysis of 6-(Propan-2-yloxy)-2,3-dihydro-1H-inden-1-one derivatives, and how are they mitigated?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
